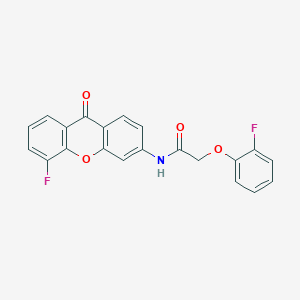

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F2NO4/c22-15-5-1-2-7-17(15)27-11-19(25)24-12-8-9-13-18(10-12)28-21-14(20(13)26)4-3-6-16(21)23/h1-10H,11H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAOQZRZAAXYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that belongs to the xanthene family, characterized by its unique structural features and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a xanthene core substituted with a fluorine atom and a 2-(2-fluorophenoxy)acetamide group. The synthesis typically involves the reaction of 5-fluoro-9-oxo-9H-xanthene-3-carboxylic acid with 2-(2-fluorophenoxy)acetyl chloride in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The fluorinated xanthene core can bind to cellular proteins, potentially altering their function. Additionally, the acetamide group may undergo bioreduction, forming reactive intermediates that interact with various cellular components.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects against various bacterial strains. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli with IC50 values in the low micromolar range.

- Anticancer Properties : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.

- Fluorescent Properties : Due to its xanthene structure, the compound exhibits strong fluorescence, making it a potential candidate for use as a fluorescent probe in biological imaging applications.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, highlighting its potential as an antimicrobial agent .

- Cancer Cell Line Studies : In research conducted by Cancer Research, the compound was tested on various cancer cell lines. The findings showed that it inhibited cell growth by up to 70% at concentrations around 25 µM, with apoptosis confirmed through flow cytometry analysis .

- Fluorescent Imaging Applications : A study in Bioconjugate Chemistry explored the use of this compound in live-cell imaging due to its fluorescent properties. It demonstrated effective cellular uptake and minimal cytotoxicity, making it suitable for tracking cellular processes in real-time .

Data Summary

Comparison with Similar Compounds

Structural Analogues in FPR2 Agonism

Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) share the acetamide linkage and aromatic substituents with the target compound. These analogs act as agonists for formyl peptide receptor 2 (FPR2), inducing calcium mobilization and neutrophil chemotaxis . Key differences include:

- Core structure: Pyridazinone vs. xanthenone.

- Substituents: The target compound’s dual fluorine substitutions (5-fluoro-xanthenone and 2-fluorophenoxy) contrast with bromophenyl and methoxybenzyl groups in pyridazinone analogs. Fluorine’s electronegativity may enhance target selectivity over bulkier substituents.

Table 1: Comparative Pharmacological Profiles

Functional Group Analysis

Fluorinated Moieties

- The target compound’s 5-fluoro-xanthenone and 2-fluorophenoxy groups likely reduce oxidative metabolism compared to non-fluorinated analogs, as seen in pyridazinones where methoxy groups are susceptible to demethylation .

- Fluorine’s inductive effect may increase acidity of adjacent protons, influencing hydrogen-bonding interactions with targets.

Acetamide Linker

- The acetamide bridge in the target compound and pyridazinone analogs (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) serves as a flexible spacer, enabling optimal positioning of aromatic groups in binding pockets. Pharmacopeial analogs (e.g., N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) use similar linkers but with stereochemical complexity, suggesting divergent target specificity .

Q & A

Q. What are the recommended synthetic routes for preparing N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide, and how can intermediates be characterized?

Methodological Answer:

- Step 1: Core Structure Formation

Begin with the oxidation of xanthene derivatives to introduce the 9-oxo group. Fluorination at the 5-position can be achieved via electrophilic aromatic substitution using Selectfluor® or similar fluorinating agents under anhydrous conditions . - Step 2: Acetamide Side-Chain Installation

React 2-(2-fluorophenoxy)acetic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate. Couple this with the fluorinated xanthenone core using a base (e.g., pyridine or DMAP) in dichloromethane at 0–25°C . - Characterization of Intermediates

Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenoxy protons at δ 6.8–7.4 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography (if crystals are obtainable) can resolve stereoelectronic effects .

Q. What safety precautions are critical when handling fluorinated xanthenone derivatives like this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all synthetic steps due to volatile fluorinated intermediates .

- Waste Disposal : Collect halogenated waste separately in approved containers. Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) with sodium bicarbonate before disposal .

- Emergency Protocols : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with Gaussian 16) to model fluorination energetics and identify transition states. ICReDD’s integrated computational-experimental workflow can predict optimal conditions (e.g., solvent polarity, temperature) .

- Machine Learning : Train models on PubChem reaction data to prioritize high-yield routes. Variables include fluorinating agent reactivity, steric hindrance at the xanthenone 3-position, and acyl chloride coupling efficiency .

Q. What experimental design strategies resolve contradictions in reaction yield data?

Methodological Answer:

- Factorial Design : Screen variables (temperature, stoichiometry, catalyst loading) using a 2³ factorial matrix. For example, varying SOCl₂ equivalents (1.2–2.0 eq.) and coupling time (2–6 hrs) can identify critical interactions .

- Response Surface Methodology (RSM) : Optimize conditions after initial screening. For instance, a central composite design can maximize yield while minimizing byproduct formation (e.g., di-fluorinated impurities) .

Q. How does the fluorophenoxy moiety influence biological activity, and what assays validate this?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare bioactivity of fluorophenoxy vs. non-fluorinated analogs. The electron-withdrawing fluorine atom enhances metabolic stability and binding affinity to targets like kinase enzymes .

- Assay Protocols :

- Anticancer Activity : Test in vitro against HeLa or MCF-7 cells using MTT assays (IC₅₀ calculations).

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. What challenges arise during scale-up to gram-scale synthesis, and how are they addressed?

Methodological Answer:

- Heat Management : Exothermic acyl chloride coupling requires jacketed reactors with temperature control (±2°C) to prevent decomposition .

- Purification : Use flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for bulk impurities. HPLC-MS monitors batch consistency .

- Reactor Design : Continuous-flow systems improve mixing and reduce reaction time compared to batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.